An In-Depth Technical Guide to 2-Bromo-1-chloro-5-fluoro-3-iodobenzene: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 2-Bromo-1-chloro-5-fluoro-3-iodobenzene: Properties, Reactivity, and Applications
Introduction: The Strategic Value of Polysubstituted Halobenzenes
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the demand for complex, highly functionalized molecular scaffolds is insatiable. Polysubstituted aromatic compounds serve as pivotal starting points for the construction of novel chemical entities. 2-Bromo-1-chloro-5-fluoro-3-iodobenzene (CAS No. 2385641-26-7) emerges as a compound of significant strategic importance.[1][2] Its benzene core is decorated with four distinct halogen atoms, each offering a unique handle for selective chemical transformations. This guide provides a comprehensive technical overview of its core properties, reactivity profile, and synthetic utility, designed for researchers and drug development professionals seeking to leverage its unique chemical architecture. The true value of this molecule lies in the principle of orthogonal reactivity, allowing for a programmed, site-selective sequence of reactions to build molecular complexity with unparalleled precision.[3][4]
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's fundamental properties are the bedrock of its effective application in research. The properties of 2-Bromo-1-chloro-5-fluoro-3-iodobenzene are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-1-chloro-5-fluoro-3-iodobenzene | [5] |
| CAS Number | 2385641-26-7 | [2] |
| Molecular Formula | C₆H₂BrClFI | [2][6] |
| Molecular Weight | 335.34 g/mol | [2][6] |
| Monoisotopic Mass | 333.80572 Da | [6] |
| Appearance | Faint brown crystalline needles | [2] |
Note: The IUPAC naming convention for polysubstituted benzenes prioritizes the lowest possible locant set for all substituents. When comparing locant sets, the set with the lowest number at the first point of difference is chosen. For this compound, the locant set {1, 2, 3, 5} is the lowest possible arrangement. The substituents are then cited in alphabetical order.[5]
Spectroscopic Characterization Profile
While specific spectra are proprietary to suppliers, a foundational understanding of the expected spectroscopic data is crucial for lot verification and reaction monitoring.
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¹H NMR: The spectrum will be simple, showing two doublets in the aromatic region (approx. 7.0-8.0 ppm). The coupling constants will be indicative of meta-coupling (⁴JHH) and will also show smaller couplings to the fluorine atom (JHF).
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¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the halogens will exhibit characteristic chemical shifts, with the carbon attached to iodine being the most upfield and the one attached to fluorine showing a large one-bond C-F coupling constant (¹JCF).
-
¹⁹F NMR: A single signal is expected, which will be split by the neighboring aromatic protons (JHF), providing clear evidence of the fluorine's position on the ring.
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Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio), providing unambiguous confirmation of the elemental composition.
Chemical Reactivity and Synthetic Utility
The primary utility of 2-Bromo-1-chloro-5-fluoro-3-iodobenzene stems from the differential reactivity of the carbon-halogen bonds. This predictable hierarchy allows for selective, stepwise functionalization.
The Principle of Orthogonal Reactivity
The reactivity of the halogens in palladium-catalyzed cross-coupling reactions is governed by the C-X bond dissociation energy. The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition, followed by the C-Br, C-Cl, and finally the C-F bond, which is the strongest and typically inert under standard coupling conditions.[7]
Caption: Reactivity hierarchy of carbon-halogen bonds.
Site-Selective Cross-Coupling: A Workflow
This differential reactivity enables a powerful synthetic strategy where each halogen serves as a placeholder for a specific functional group to be introduced in a controlled sequence.
Caption: Sequential functionalization workflow.
Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes a typical procedure for the selective functionalization of the most reactive C-I bond, leaving the other halogens intact for subsequent reactions.
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Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-1-chloro-5-fluoro-3-iodobenzene (1.0 eq).
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Reagent Addition: Add the desired arylboronic acid (1.1-1.2 eq), a suitable palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2M, 3.0 eq).
-
Solvent: Add a degassed solvent system, such as a mixture of Toluene and Ethanol (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-1-chloro-5-fluoro-3-(aryl)benzene.
Causality Insight: The choice of a mild palladium catalyst like Pd(PPh₃)₄ and moderate temperatures ensures kinetic selection for the C-I bond. The C-Br bond's higher activation energy for oxidative addition prevents it from reacting under these conditions, thus guaranteeing site-selectivity.
Applications in Research and Drug Development
The true power of 2-Bromo-1-chloro-5-fluoro-3-iodobenzene lies in its role as a versatile building block for creating libraries of complex molecules for structure-activity relationship (SAR) studies.[3]
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Medicinal Chemistry: Halogens, particularly chlorine and fluorine, are prevalent in FDA-approved drugs.[8] They can modulate a molecule's pharmacokinetic properties (ADME) by blocking sites of metabolism, increasing lipophilicity, and forming crucial halogen bonds with target proteins. This building block allows for the systematic introduction of various functionalities around a core while retaining specific halogen atoms at desired positions.[3][8]
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on creating novel molecular architectures with fine-tuned biological activity and improved environmental profiles.[4]
-
Materials Science: Polysubstituted aromatics are precursors to organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials where precise control over electronic and photophysical properties is essential.
Safety and Handling
As with all halogenated aromatic compounds, proper safety precautions are mandatory. The available safety data indicates the following hazards and handling recommendations.[9][10]
| Hazard Statement | Description | Precautionary Measure |
| H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing.[9] |
| H319 | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water.[10] |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust/fumes. Use in a well-ventilated area.[9][10] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]
Conclusion
2-Bromo-1-chloro-5-fluoro-3-iodobenzene is more than just a chemical intermediate; it is a sophisticated tool for molecular engineering. Its tetra-halogenated structure, governed by a predictable reactivity hierarchy, provides a robust platform for the programmed, site-selective synthesis of complex aromatic compounds. For researchers in drug discovery, agrochemicals, and materials science, this building block offers a reliable and efficient pathway to accelerate innovation and explore novel chemical space.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 171032717, 2-Bromo-5-chloro-1-fluoro-3-iodobenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44891200, 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44557939, 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]
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Filo. (2023). 2-Bromo-1-chloro-5-fluoro-3-Iodo benzene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Bromo-2-chloro-3-fluoro-4-iodobenzene in R&D. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Naming tetrahalogenated benzene. Retrieved from [Link]
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YouTube. (2023). The IUPAC name of is: (a) 1-Bromo-2-chloro-4-fluoro-6-iodo benzene.... Retrieved from [Link]
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YouTube. (2020). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. Retrieved from [Link]
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Pathare, B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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YouTube. (2024). The IUPAC name of is:..... Retrieved from [Link]
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Mongin, F., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44891175, 1-Bromo-3-chloro-5-fluoro-2-iodobenzene. Retrieved from [Link]
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